molecular formula C13H9Cl2NO2 B6390250 2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid CAS No. 1261909-51-6

2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid

Cat. No.: B6390250
CAS No.: 1261909-51-6
M. Wt: 282.12 g/mol
InChI Key: NBJOGGKIXPTADM-UHFFFAOYSA-N
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Description

Significance of the Nicotinic Acid Scaffold in Contemporary Chemical Synthesis and Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a well-established organic compound featuring a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position. sigmaaldrich.com While it plays a crucial role in biological systems as a precursor to the coenzymes NAD and NADP, its true value in contemporary chemical research lies in its versatility as a molecular scaffold. researchgate.net This scaffold serves as a foundational structure upon which chemists can build more complex molecules through the addition or modification of various functional groups.

The nicotinic acid framework is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating the scaffold's ability to interact with various biological targets. researchgate.net The adaptability of the nicotinic acid ring system allows for the synthesis of large libraries of related compounds, which can then be screened for potential use as pharmaceuticals.

Beyond medicine, nicotinic acid derivatives are also significant in the agrochemical industry. The pyridine ring is a common feature in many synthetic pesticides, and modifications to the nicotinic acid structure have led to the development of new herbicides and fungicides. nih.govmdpi.com The ability to systematically alter the substituents on the nicotinic acid scaffold allows researchers to fine-tune the biological activity and physical properties of these compounds to suit specific applications.

Overview of Substituted Nicotinic Acid Derivatives and Their Research Contexts

The true potential of the nicotinic acid scaffold is unlocked through the synthesis of its substituted derivatives. By attaching different chemical groups at various positions on the pyridine ring, researchers can dramatically alter the molecule's properties and biological activity. This has led to the development of a vast array of compounds with diverse applications.

In the realm of medicine, substituted nicotinic acid derivatives have been explored for their potential as analgesic and anti-inflammatory agents. researchgate.net For example, 2-aryl nicotinic acid derivatives have shown promise in this area. researchgate.net Furthermore, the introduction of different substituents has led to the discovery of compounds with antibacterial and antifungal properties. The versatility of the scaffold allows for the creation of molecules tailored to combat specific pathogens.

In agriculture, the strategic placement of substituents on the nicotinic acid ring has yielded potent herbicides and insecticides. nih.govresearchgate.net For instance, 2-chloronicotinic acid is a key intermediate in the synthesis of several agrochemicals. researchgate.net The nature and position of the substituent groups are critical in determining the compound's efficacy and selectivity against target pests and weeds. The ongoing research in this area focuses on developing more effective and environmentally benign agrochemicals.

The following table summarizes the research contexts for various classes of substituted nicotinic acid derivatives based on available literature:

Class of DerivativeResearch Context
2-Aryl Nicotinic AcidsAnalgesic and Anti-inflammatory Agents
2-Chloronicotinic Acid DerivativesIntermediates for Antibiotics, Anti-cardiovascular Drugs, Insecticides, and Herbicides
N-(arylmethoxy)-2-chloronicotinamidesHerbicidal Activity
N-(thiophen-2-yl) Nicotinamide DerivativesFungicidal Activity

Rationale for Advanced Research into 2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid

While specific research data on this compound is not extensively available in publicly accessible literature, a strong rationale for its investigation can be constructed based on the known activities of its structural components. The molecule combines several chemical features that are known to be important in biologically active compounds.

The presence of a 2-chloro substituent on the nicotinic acid ring is a common feature in many synthetic intermediates used to produce pharmaceuticals and agrochemicals. researchgate.net This chlorine atom can serve as a reactive handle for further chemical modifications or can be crucial for the molecule's interaction with its biological target.

Furthermore, the 5-position of the nicotinic acid ring is substituted with a 4-chloro-3-methylphenyl group. Aryl groups at this position are known to be important for the biological activity of nicotinic acid derivatives. The specific substitution pattern on the phenyl ring—a chlorine atom and a methyl group—is a classic strategy in medicinal and agrochemical research to modulate the electronic and steric properties of the molecule, which can in turn influence its efficacy and selectivity. A closely related compound, 5-(4-Chloro-3-methylphenyl)nicotinic acid, is noted in chemical supplier databases, indicating an interest in this particular substitution pattern. bldpharm.com

Therefore, the combination of a 2-chloro substituent and a 5-(4-chloro-3-methylphenyl) group on the nicotinic acid scaffold suggests that this compound is a compound of significant interest for discovery research. It is plausible that this molecule could exhibit valuable properties as a pharmaceutical, an agrochemical, or as a key intermediate in the synthesis of other complex molecules. Advanced research into its synthesis and biological activity would be a logical step in the exploration of novel nicotinic acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-7-4-8(2-3-11(7)14)9-5-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJOGGKIXPTADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687665
Record name 2-Chloro-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-51-6
Record name 2-Chloro-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms for Halogen Substitution

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. The mechanism of this substitution typically proceeds through a Meisenheimer-type intermediate.

Nucleophilic Aromatic Substitution (SNAr):

The general mechanism for the SNAr reaction at the 2-position of the nicotinic acid ring is a two-step process:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, with resonance structures placing the charge on the electronegative nitrogen atom, which stabilizes the intermediate.

Chloride Ion Elimination: The intermediate then rearomatizes by eliminating the chloride ion, resulting in the substituted product.

Common nucleophiles that can participate in this reaction with 2-chloronicotinic acid derivatives include amines, alkoxides, and thiolates. For instance, the reaction with primary aromatic amines can yield 2-(arylamino)nicotinic acid derivatives nih.gov. The reaction conditions, such as the choice of solvent and base, can significantly influence the reaction rate and yield. In some cases, these reactions can be performed under solvent-free or microwave-assisted conditions to promote a more environmentally friendly process nih.gov.

The presence of the bulky 4-chloro-3-methylphenyl group at the 5-position may sterically hinder the approach of the nucleophile to the 2-position, potentially requiring more forcing reaction conditions compared to simpler 2-chloronicotinic acids.

Pathways for Reductive and Oxidative Transformations

Reductive Transformations:

The primary pathway for reductive transformation of 2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid involves the removal of the chlorine atom at the 2-position, a process known as reductive dehalogenation. This can be achieved through catalytic hydrogenation.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source. The reaction mechanism generally involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial for achieving selective dechlorination without reducing the pyridine or the phenyl ring. For related 2,6-dichloro-5-fluoronicotinates, selective dechlorination at one position has been achieved using catalysts like Raney nickel or Lindlar catalyst in the presence of a base such as triethylamine (B128534) google.com.

Oxidative Transformations:

The pyridine and phenyl rings of this compound are generally resistant to oxidation under mild conditions. The carboxylic acid group is already in a high oxidation state. However, under more vigorous conditions, oxidative degradation of the side chains on the phenyl ring or the pyridine ring itself could occur. For instance, the synthesis of 2-chloronicotinic acid can be achieved by the one-step oxidation of 2-chloro-3-alkylpyridines using ozone and an acetate (B1210297) catalyst google.com. This suggests that the pyridine ring itself is relatively stable to certain oxidative processes.

Catalytic Aspects and Ligand Effects in Derivatization Reactions

Derivatization of this compound, particularly through cross-coupling reactions, is a key strategy for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the 2-chloro position with an organoboron reagent.

Suzuki-Miyaura Cross-Coupling:

The synthesis of this compound itself is likely achieved via a Suzuki-Miyaura coupling between a 2-chloro-5-halonicotinic acid derivative and (4-chloro-3-methylphenyl)boronic acid. The catalytic cycle for such a reaction, typically employing a palladium catalyst, involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-halogen bond (e.g., C-Br or C-I) of the 2-chloro-5-halonicotinic acid derivative to form a palladium(II) species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Ligand Effects:

The choice of ligand coordinated to the palladium catalyst is critical for the efficiency and scope of the Suzuki-Miyaura reaction. The ligand influences the stability and reactivity of the catalytic species throughout the cycle. For cross-coupling reactions involving electron-deficient heteroaryl chlorides like 2-chloronicotinic acid derivatives, electron-rich and bulky phosphine (B1218219) ligands are often employed. These ligands can facilitate the oxidative addition step, which can be challenging for C-Cl bonds, and also promote the final reductive elimination step.

Below is a table summarizing the general effects of different types of phosphine ligands on the key steps of the Suzuki-Miyaura coupling, which would be applicable to the derivatization of this compound.

Ligand TypeExample LigandsEffect on Oxidative AdditionEffect on Reductive EliminationOverall Impact on Reaction
Bulky, Electron-Rich Monophosphines P(t-Bu)3, XPhos, SPhosGenerally accelerates this step, especially for less reactive aryl chlorides.Promotes the final product formation.Often leads to high catalytic activity and good yields.
Bidentate Phosphines dppf, DPEphosCan stabilize the catalyst, but may slow down the reaction rate compared to bulky monophosphines in some cases.Can influence the geometry of the intermediate, affecting the ease of elimination.Provides good catalyst stability and can be effective for a range of substrates.

The steric hindrance from the 4-chloro-3-methylphenyl group in the substrate would also play a role in the selection of the optimal ligand, with bulkier ligands potentially being more effective in promoting the desired coupling.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a molecule, providing information on its geometry, energy, and electronic properties.

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

For 2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid, the chlorine atoms and the chloro-methylphenyl group are expected to significantly influence the electronic distribution and the energies of the frontier orbitals. DFT calculations would precisely map the electron density and pinpoint the locations of the HOMO and LUMO. This analysis helps in predicting which parts of the molecule are most likely to be involved in chemical reactions. In studies of similar halogenated aromatic compounds, substituents have been shown to modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies The following data is illustrative and represents typical values for similar aromatic acids.

ParameterEnergy (eV)
HOMO-7.20
LUMO-1.38
HOMO-LUMO Gap (ΔE)5.82

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. orientjchem.orgresearchgate.net DFT methods can accurately calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These theoretical spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted. By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C), theoretical NMR spectra can be generated. For this compound, these predictions would be invaluable for interpreting experimental spectra and confirming the connectivity of the atoms. For instance, calculations could predict the distinct chemical shifts for the protons on the pyridine (B92270) and phenyl rings.

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies The following data is illustrative and represents typical values for similar aromatic compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C=O Stretch (Carboxylic Acid)17101705
Aromatic C=C Stretch16051600
C-Cl Stretch755750
O-H Stretch35003480

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into conformational flexibility and stability. nih.gov For a molecule like this compound, which has a rotational degree of freedom between the two aromatic rings, MD simulations can explore the potential energy surface to identify the most stable conformations. elifesciences.org

When studying the interaction of a ligand with a protein, MD simulations are used to assess the stability of the docked pose. nih.gov By simulating the ligand-protein complex in a solvated environment, researchers can observe whether the ligand remains stably bound in the active site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position are monitored; a stable RMSD value over the course of the simulation suggests a stable binding mode.

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. mdpi.comnih.govmdpi.comresearchgate.net This method is crucial in drug discovery for identifying potential therapeutic targets and for lead optimization. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity.

For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. The results would reveal key interactions, such as hydrogen bonds (e.g., with the carboxylic acid group) and hydrophobic interactions (with the aromatic rings), that stabilize the ligand-receptor complex. nih.gov Such studies on nicotinic acid derivatives have been used to rationalize their antimicrobial activities by identifying key interactions within the active sites of bacterial enzymes. mdpi.comresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. sciepub.comnih.govcreative-biostructure.com These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally measured activity. nih.govoup.com

A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities. By analyzing this dataset, a predictive model could be developed. Such a model could identify which structural features are most important for the desired activity. For example, a QSAR model might reveal that the presence and position of chlorine atoms are critical for the compound's efficacy, guiding the design of new, more potent analogs.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a 3D Hirshfeld surface and 2D "fingerprint plots" that summarize the different types of intermolecular interactions and their relative contributions to the crystal packing. nih.gov

For this compound, this analysis would quantify interactions such as hydrogen bonds involving the carboxylic acid group, halogen bonds involving the chlorine atoms, and π-π stacking between the aromatic rings. Studies on similar chloro- and methyl-substituted phenyl compounds have shown that H···H, C···H, and Cl···H contacts often dominate the crystal packing. nih.govnih.gov

Illustrative Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis The following data is illustrative and represents typical values for similar chloro-aromatic compounds.

Interaction TypePercentage Contribution (%)
H···H48.7
C···H / H···C22.2
Cl···H / H···Cl8.8
O···H / H···O8.2
Other12.1

Charge Density Distribution Studies

A comprehensive search of available scientific literature and computational chemistry databases has revealed no specific studies focused on the charge density distribution of this compound. While computational methods such as Density Functional Theory (DFT) are frequently employed to analyze the electronic structure and charge distribution of novel compounds, and studies exist for related nicotinic acid derivatives, specific data including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential maps for the title compound are not present in the public domain.

Theoretical modeling of analogous compounds suggests that the charge distribution in this compound would be significantly influenced by the presence of multiple electronegative atoms (chlorine, nitrogen, and oxygen) and the aromatic systems. It is anticipated that regions of negative electrostatic potential would be localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. Conversely, the hydrogen atom of the carboxylic acid and the carbon atoms bonded to the electronegative substituents would likely exhibit a more positive electrostatic potential.

Further theoretical research, including quantum chemical calculations, would be necessary to provide a detailed and accurate representation of the charge density distribution within the this compound molecule. Such studies would yield valuable insights into its electronic properties, reactivity, and potential intermolecular interactions.

Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a chemical compound by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR (Proton NMR): This technique would be used to identify the number of different types of protons (hydrogen atoms), their electronic environments, and their proximity to other protons. For "2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid," one would expect to observe distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a signal for the methyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the assignment of each proton to its specific position in the molecule. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, methyl, carbonyl). For the target molecule, one would expect to see signals corresponding to the carbons of the two aromatic rings, the methyl group, and the carboxylic acid carbonyl group.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values and actual experimental data is required for confirmation.

Analysis Expected Chemical Shift (δ, ppm) Expected Splitting Pattern Assignment
¹H NMR 7.0 - 9.0Multiplets/DoubletsAromatic Protons (Pyridine and Phenyl Rings)
2.0 - 2.5SingletMethyl Protons (-CH₃)
10.0 - 13.0Broad SingletCarboxylic Acid Proton (-COOH)
¹³C NMR 160.0 - 175.0SingletCarboxylic Acid Carbonyl Carbon
110.0 - 160.0Multiple SingletsAromatic Carbons (Pyridine and Phenyl Rings)
15.0 - 25.0SingletMethyl Carbon (-CH₃)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. These methods are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of "this compound," characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-Cl stretching vibrations would likely appear in the fingerprint region (below 1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. This technique can be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

A summary of expected vibrational frequencies is provided in the table below.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)Weak
C=O Stretch (Carboxylic Acid)1680 - 1720 (strong)Moderate
Aromatic C=C Stretch1400 - 1600 (multiple bands)Strong
Aromatic C-H Stretch3000 - 3100Strong
C-Cl Stretch600 - 800Moderate

High-Resolution Mass Spectrometry (MS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally confirmed. For "this compound" (C₁₃H₈Cl₂NO₂), the presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further aid in its identification.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts of a chemical reaction, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For "this compound," a reversed-phase HPLC method would likely be developed. In this method, the compound would be passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound would be a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). HPLC analysis would be crucial for determining the purity of the synthesized compound.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. A UPLC method would be highly effective for the rapid purity assessment and analysis of "this compound," especially for high-throughput screening or reaction monitoring.

The table below summarizes the chromatographic techniques and their application.

Technique Principle Application for the Compound
HPLC Separation based on differential partitioning between a stationary and a mobile phase.Purity determination, quantification, and preparative purification.
UPLC Similar to HPLC but with smaller particles and higher pressure for improved performance.Rapid purity analysis, high-resolution separation, and increased sensitivity.

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information, including:

Crystal System and Space Group: Defining the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that form the fundamental repeating block of the crystal.

Molecular Conformation: The exact spatial orientation of the atoms within the molecule, including bond lengths, bond angles, and torsion angles. This would reveal the planarity of the nicotinic acid and phenyl rings and their relative orientation.

Intermolecular Interactions: Details of how individual molecules pack together in the solid state, identifying any hydrogen bonding, halogen bonding, or π-stacking interactions that stabilize the crystal structure.

Without experimental crystallographic data, any representation of its solid-state structure remains theoretical.

Advanced Chiral Resolution Methods

The potential for this compound to exist as enantiomers depends on whether it possesses a chiral center or exhibits atropisomerism. Atropisomerism can occur in biaryl systems where rotation around the single bond connecting the two rings is significantly restricted, leading to stable, non-superimposable mirror-image conformations.

For this specific compound, the nicotinic acid ring is bonded to a substituted phenyl ring. The presence and size of the substituents (chloro and methyl groups) ortho to the bond connecting the two rings are critical for inducing hindered rotation.

However, there are no published studies detailing the chiral properties of this compound. Consequently, there is no information on:

Confirmation of Chirality: Experimental verification of whether the molecule is chiral and exists as a racemic mixture.

Chiral Resolution: Application of any chiral resolution techniques, such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography (e.g., using columns with chiral stationary phases), to separate the potential enantiomers.

Enantiomeric Purity Analysis: Methods like chiral High-Performance Liquid Chromatography (HPLC) or Circular Dichroism (CD) spectroscopy to determine the enantiomeric excess of a sample.

Given the lack of research in this area, the chirality of this molecule and any methods for the separation of its enantiomers remain uninvestigated in the public domain.

Mechanistic Biological Research in Vitro and in Silico Perspectives

Enzyme Inhibition Studies (e.g., Cyclooxygenase-1 and Cyclooxygenase-2)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key enzymes in the synthesis of prostaglandins, crucial mediators of inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

While direct enzyme inhibition data for 2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid is not available, research on structurally related compounds provides a basis for potential activity. A study on a series of 2-anilino nicotinic acids, which share the nicotinic acid core, investigated their potential as COX inhibitors. nih.gov Through in silico molecular docking and dynamic studies, it was found that derivatives with chloro substituents could potentially act as inhibitors of both COX-1 and COX-2. nih.gov The nicotinic acid group itself is suggested to possess a pharmacophoric character necessary for COX inhibition. nih.gov These findings suggest that this compound could be a candidate for similar investigations, but experimental data is currently lacking.

No specific research data could be located for the following sections concerning this compound. The descriptions are based on general principles within these fields of study.

In Vitro Cellular Studies for Mechanistic Insights (e.g., Cytotoxicity in Cancer Cell Lines)

In vitro cellular studies are fundamental for understanding a compound's biological effects at a cellular level. Cytotoxicity assays using various cancer cell lines are a common method to screen for potential anticancer activity. These assays measure parameters like cell viability, proliferation (e.g., GI50), or cell death (e.g., LC50). For example, studies on certain thiazolidinone derivatives have demonstrated their cytotoxic effects against panels of human cancer cell lines. nih.gov Such studies provide insights into a compound's potential as a therapeutic agent and can guide further mechanistic investigations. However, no published studies were found that evaluated the in vitro cytotoxicity of this compound in any cancer cell line.

Target Identification and Pathway Analysis using Cheminformatics Tools

Cheminformatics involves the use of computational methods to analyze chemical and biological data. These tools are crucial in modern drug discovery for identifying potential biological targets of a compound and analyzing the metabolic or signaling pathways it might affect. Techniques such as molecular docking, similarity searching, and quantitative structure-activity relationship (QSAR) modeling are employed. As seen with the related 2-anilino nicotinic acids, similarity searches and molecular docking can be used to propose potential biological targets, such as the COX enzymes. nih.gov A comprehensive cheminformatics analysis for this compound has not been reported in the available literature.

HIV-1 Reverse Transcriptase Dual Inhibition Studies

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication and a primary target for antiretroviral drugs. nih.govmdpi.com RT inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov Research in this area focuses on discovering new molecules that can effectively inhibit this enzyme, including those that might act via dual inhibition mechanisms or against drug-resistant viral strains. mdpi.com There are no available scientific reports or studies indicating that this compound has been investigated as a potential inhibitor of HIV-1 reverse transcriptase.

Due to the absence of specific experimental data for this compound in the reviewed literature, data tables could not be generated.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research on 2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid would likely focus on improving efficiency and sustainability. Current synthetic strategies for related chlorinated nicotinic acids often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.comresearchgate.net Future methodologies could explore:

Cross-Coupling Reactions: Advanced palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could provide a more direct and efficient route for linking the chloromethylphenyl and chloronicotinic acid moieties. These methods often offer higher yields and better functional group tolerance compared to classical methods.

C-H Activation: Direct C-H activation/functionalization of a simpler nicotinic acid precursor with a suitable chloromethylphenyl source represents a highly atom-economical approach. This would reduce the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and minimizing waste.

Flow Chemistry: Implementing continuous flow synthesis could enhance reaction control, improve safety, and facilitate scalability. Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purities.

Green Chemistry Principles: The use of greener solvents (e.g., water, supercritical CO2), bio-based starting materials, and catalytic rather than stoichiometric reagents will be a key trend. The development of a synthetic route that aligns with the principles of green chemistry would be a significant advancement.

Synthetic ApproachPotential Advantages
Advanced Cross-CouplingHigh efficiency, functional group tolerance
C-H ActivationAtom economy, reduced steps
Flow ChemistryEnhanced control, scalability, safety
Green ChemistrySustainability, reduced environmental impact

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools for predicting the properties of this compound and for designing novel analogs with improved characteristics. Future research in this area could involve:

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can provide insights into its stability, potential reaction mechanisms, and interactions with biological targets.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound within the active site. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and to understand the dynamic nature of the ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of virtual compounds and to guide the design of more potent analogs.

De Novo Design: Advanced algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. rsc.org These approaches can explore a much larger chemical space than traditional medicinal chemistry approaches.

Exploration of New Biological Targets and Deeper Mechanistic Insights

The biological activity of this compound is not well-documented in publicly available literature. A crucial area of future research will be to identify its biological targets and elucidate its mechanism of action. Nicotinic acid and its derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors and enzymes involved in metabolic pathways. nih.govnih.govmdpi.comresearchgate.netnih.gov Research could focus on:

Phenotypic Screening: Initial studies could involve broad phenotypic screening in various cell-based assays (e.g., cancer cell lines, immune cells) to identify any interesting biological effects.

Target Identification: If a phenotype of interest is observed, techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) or genetic approaches (e.g., CRISPR/Cas9 screening) can be used to identify the specific protein target(s) of the compound.

Enzyme Inhibition Assays: Based on the structural similarity to other known enzyme inhibitors, the compound could be screened against panels of relevant enzymes, such as kinases, proteases, or metabolic enzymes.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical studies would be necessary to understand how the compound modulates the function of its target and the downstream cellular consequences.

Integration with High-Throughput Screening for Academic Compound Library Development

High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds from large chemical libraries. mdpi.com The inclusion of this compound and a focused library of its derivatives in academic and institutional screening collections could accelerate the discovery of new biological functions.

Library Synthesis: The development of a robust and flexible synthetic route, as discussed in section 8.1, would be a prerequisite for generating a diverse library of analogs for HTS.

Assay Development: The compound and its library could be tested in a wide range of HTS assays targeting different disease areas, such as oncology, inflammation, infectious diseases, and metabolic disorders.

Hit-to-Lead Optimization: If initial "hits" are identified from HTS, a multidisciplinary approach involving medicinal chemistry, computational modeling, and biology would be required to optimize these initial findings into potent and selective "lead" compounds for further drug development.

Applications in Advanced Materials Science

While the primary applications of nicotinic acid derivatives have been in the pharmaceutical and agricultural sectors, there is potential for their use in materials science. The specific structural features of this compound, such as its aromatic rings and polar functional groups, could lend themselves to applications in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and nitrogen atom of the pyridine (B92270) ring can act as coordination sites for metal ions, potentially forming novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.

Organic Electronics: The conjugated π-system of the biaryl structure could be explored for applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although significant structural modification would likely be necessary to achieve optimal electronic properties.

Liquid Crystals: The rigid, anisotropic structure of the molecule could be a starting point for the design of new liquid crystalline materials.

Further research is required to explore these potential applications and to determine if the specific properties of this compound are suitable for these advanced materials.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(4-chloro-3-methylphenyl)nicotinic acid, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves palladium-catalyzed cross-coupling reactions between halogenated pyridine precursors and substituted aryl boronic acids. For example, a Suzuki-Miyaura coupling could link a 2-chloronicotinic acid derivative to a 4-chloro-3-methylphenyl boronic acid. Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity .
  • Solvent and temperature : Use DMF or THF at 80–100°C to balance reactivity and stability of intermediates .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product.
    Yield improvements (~70–85%) are achievable by adding stoichiometric bases like K₂CO₃ to neutralize HCl byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm substituent positions on the pyridine and phenyl rings. For example, aromatic protons in the 7.0–8.5 ppm range and carbonyl carbons at ~170 ppm .
  • HPLC-MS : Validate purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 296.1) .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

The 4-chloro-3-methylphenyl group introduces steric and electronic effects:

  • Steric hindrance : The 3-methyl group may slow coupling kinetics, requiring longer reaction times (24–48 hours) .
  • Electronic effects : The electron-withdrawing chloro substituent enhances electrophilicity at the pyridine’s C5 position, favoring nucleophilic aromatic substitution (SNAr) in follow-up reactions .
    Mitigate side products (e.g., dehalogenation) by using anhydrous conditions and avoiding excess base .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT calculations : Use B3LYP/6-31G(d) to map HOMO/LUMO distributions, predicting reactivity at the pyridine’s C2 and C5 positions .
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) by aligning the carboxylic acid moiety with active-site residues .
    Experimental validation via cyclic voltammetry can correlate computed redox potentials with observed electrochemical behavior .

Q. How can discrepancies in reported biological activity data be systematically evaluated?

Contradictions in IC₅₀ values or receptor binding may arise from:

  • Solubility variations : Test the compound in DMSO vs. aqueous buffers (pH 7.4) to assess aggregation effects .
  • Metabolic instability : Use LC-MS to identify degradation products (e.g., dechlorinated metabolites) in vitro .
  • Assay conditions : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific interference .

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